molecular formula C12H11N3O3S B15029612 6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one CAS No. 78932-25-9

6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one

Cat. No.: B15029612
CAS No.: 78932-25-9
M. Wt: 277.30 g/mol
InChI Key: DZLSHRVBNSDZBD-UHFFFAOYSA-N
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Description

6-Methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is of interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one typically involves the reaction of 6-methyl-2-thiouracil with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

6-Methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield the corresponding sulfoxide or sulfone, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a candidate for drug discovery and development. It can be used in biological assays to study its effects on different biological targets.

    Medicine: Due to its potential biological activities, this compound can be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the agricultural industry, it can be used as a precursor for the synthesis of pesticides or herbicides. Its chemical properties also make it suitable for use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential anticancer activity. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-Methyl-2-[(4-nitrobenzyl)thio]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-Thiouracil: A precursor in the synthesis of the target compound, known for its antithyroid activity.

    4-Nitrobenzyl Chloride: Another precursor, commonly used in organic synthesis for introducing the 4-nitrobenzyl group.

    6-Methyluracil: A structurally similar compound with potential biological activities.

The uniqueness of this compound lies in its combination of the 6-methylpyrimidinone core with the 4-nitrobenzylthio group, which imparts distinct chemical and biological properties not found in the individual precursors or similar compounds.

Properties

CAS No.

78932-25-9

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11N3O3S/c1-8-6-11(16)14-12(13-8)19-7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16)

InChI Key

DZLSHRVBNSDZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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